molecular formula C23H23NO4 B4706990 N-(2-methoxy-5-methylphenyl)-4-(2-phenoxyethoxy)benzamide

N-(2-methoxy-5-methylphenyl)-4-(2-phenoxyethoxy)benzamide

Cat. No. B4706990
M. Wt: 377.4 g/mol
InChI Key: VKRQWBICKNJKOX-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-4-(2-phenoxyethoxy)benzamide, commonly known as MMPEB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPEB belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of MMPEB is not fully understood. However, it is believed that MMPEB exerts its biological effects by binding to specific receptors in the body. MMPEB has been shown to bind to the CB2 receptor, which is primarily found in immune cells. This binding leads to the activation of various signaling pathways, which ultimately result in the biological effects of MMPEB.
Biochemical and Physiological Effects:
MMPEB has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. MMPEB has also been shown to possess analgesic effects by inhibiting pain signaling pathways in the body. Additionally, MMPEB has been shown to possess anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of MMPEB is its wide range of biological activities. This makes it a promising candidate for the development of novel therapeutics. Additionally, MMPEB is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of MMPEB is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For the study of MMPEB include the development of MMPEB-based therapeutics for the treatment of neurodegenerative diseases, the exploration of its anti-tumor properties, and the development of MMPEB analogs with improved solubility.

Scientific Research Applications

MMPEB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. MMPEB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, MMPEB has been shown to possess potent antioxidant activity, which could be useful in preventing oxidative damage in various tissues.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4-(2-phenoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-17-8-13-22(26-2)21(16-17)24-23(25)18-9-11-20(12-10-18)28-15-14-27-19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKRQWBICKNJKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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